Elubiol
Overview
Description
Elubiol, also known as dichlorophenyl imidazoldioxolan, is a broad-spectrum antifungal compound belonging to the imidazole class. It is known for its ability to inhibit the biosynthesis of fungal ergosterol, thereby altering the composition of lipid compounds in the cell membrane. This compound is commonly used in skin and hair care products, particularly for individuals with oily skin or dandruff .
Mechanism of Action
Target of Action
Elubiol, also known as dichlorophenyl imidazoldioxolan, is a broad-spectrum antifungal product of imidazole . The primary target of this compound is the biosynthesis of fungal ergosterol . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death .
Mode of Action
This compound interacts with its target by inhibiting the biosynthesis of fungal ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to changes in the composition of other lipid compounds within the cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting this pathway, this compound disrupts the normal function of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Given its use in skin and hair care for subjects with oily skin or dandruff , it can be inferred that this compound may have good topical absorption and local distribution
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to changes in the composition of other lipid compounds in the cell membrane, ultimately resulting in cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and activity of this compound Moreover, the presence of other substances, such as oils or other skincare products, could potentially interact with this compound and affect its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Elubiol can be synthesized through a series of chemical reactions involving the condensation of suitable precursors. One method involves the use of 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-yl methyl alcohol as a starting material. This compound undergoes a condensation reaction with 4-(4-hydroxyphenyl)-1-piperazine carboxylic acid ethyl ester in the presence of p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the purification of crude this compound using a mixed solution of water and a low chain alkyl alcohol at temperatures ranging from 50 to 85°C. The solution is then decolorized by adding activated carbon, followed by filtration to remove the carbon. The final product is obtained by crystallization through cooling, followed by filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Elubiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Elubiol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antifungal agents and their mechanisms of action.
Biology: Investigated for its effects on fungal cell membranes and its potential as a sebum inhibitor.
Medicine: Explored for its therapeutic potential in treating fungal infections and skin conditions like dandruff.
Industry: Utilized in the formulation of skin and hair care products for individuals with oily skin or dandruff .
Comparison with Similar Compounds
Elubiol is unique among antifungal agents due to its broad-spectrum activity and its ability to inhibit sebum production. Similar compounds include:
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Clotrimazole: An imidazole derivative used to treat fungal infections, with a different spectrum of activity compared to this compound.
Miconazole: An imidazole antifungal with a broader spectrum of activity but different clinical applications
This compound stands out due to its specific use in skin and hair care products, particularly for individuals with oily skin or dandruff, making it a valuable compound in both medical and cosmetic applications .
Properties
IUPAC Name |
ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3/t23-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFSWCSRVJBSM-HOFKKMOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019176 | |
Record name | Elubiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67914-69-6, 85058-43-1 | |
Record name | Elubiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67914-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorophenyl imidazoldioxolan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorophenyl imidazoldioxolan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085058431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elubiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl cis-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Piperazinecarboxylic acid, 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, ethyl ester, rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLOROPHENYL IMIDAZOLDIOXOLAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWH03ZH51E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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